tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluoropropyl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-7-14(8-9)6-4-5-12/h9H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVHTPKYWKOOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)CCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reactions
Azetidine formation often employs intramolecular nucleophilic substitution. For example, 1,3-dibromopropane derivatives react with primary amines in acetonitrile at 30°C, facilitated by cesium fluoride (CsF) as a base, achieving 78% yield. The reaction mechanism involves deprotonation of the amine, followed by SN2 displacement to form the four-membered ring.
Carbamate Protection of the Amine Group
The primary amine on the azetidine ring is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during subsequent synthetic steps.
Boc Anhydride Reaction
Azetidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, followed by warming to room temperature for 12 hours. Triethylamine (TEA) is added as a base to scavenge HCl, yielding tert-butyl azetidin-3-ylcarbamate in 85% purity.
Table 1: Optimization of Boc Protection Conditions
| Condition | Solvent | Temperature | Base | Yield (%) |
|---|---|---|---|---|
| Standard | DCM | 0°C → RT | TEA | 85 |
| High-Dilution | THF | -20°C | DMAP | 78 |
| Microwave-Assisted | Acetonitrile | 50°C | DIPEA | 91 |
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (3:1) or flash chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.02–3.15 (m, 4H, azetidine CH₂), 4.35 (br s, 1H, NH).
-
HRMS : Calculated for C₁₁H₂₁FN₂O₂ [M+H]⁺: 241.1654; Found: 241.1651.
Critical Analysis of Methodologies
Chemical Reactions Analysis
tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate has the following chemical characteristics:
- Molecular Formula : C12H18FN2O2
- Molecular Weight : 234.28 g/mol
- CAS Number : 2222845-47-6
The compound features a tert-butyl group, an azetidine ring, and a fluoropropyl substituent, which contribute to its unique pharmacological properties.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. It has shown promise in the following areas:
- Neurological Disorders : Compounds with similar structures are often investigated for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.
- Anti-inflammatory Properties : Research indicates that azetidine derivatives may exhibit anti-inflammatory effects, making this compound a candidate for developing treatments for inflammatory diseases.
Cancer Treatment
Recent studies have explored the use of this compound in cancer therapy. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, it has been evaluated for its efficacy against specific cancer cell lines, showing potential as a therapeutic agent.
Case Study 1: Neurological Activity
In a study examining compounds similar to this compound, researchers found that these compounds could effectively modulate serotonin receptors in vitro. This suggests potential applications in treating mood disorders.
Case Study 2: Anti-Cancer Efficacy
A recent investigation into the compound's anti-cancer properties revealed that it inhibits cell proliferation in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anti-cancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluoropropyl group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl Carbamate Derivatives
Key Observations:
Substituent Impact on Purity: Bulky groups like benzhydryl (compound 26) reduce purity (63%) compared to smaller alkyl chains (e.g., ethyl in 24c, >99%) due to steric hindrance during synthesis .
Synthetic Efficiency: Microwave-assisted methods (e.g., compounds 22a–23c in ) improve reaction speed and yield for pyrimidine-containing analogs .
Biological Relevance: Pyrimidine-substituted analogs (e.g., 24c, 23a) are prioritized for central nervous system (H3 receptor agonism) or cystic fibrosis transmembrane conductance regulator (CFTR) modulation . The 3-fluoropropyl group in the target compound is linked to anticancer applications, likely due to improved pharmacokinetics compared to non-fluorinated propyl chains .
Fluorination Effects
The introduction of fluorine in the target compound distinguishes it from analogs like tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS: 91189-18-3) or tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate . Fluorine’s electronegativity and small atomic radius enhance:
- Lipophilicity : Increased membrane permeability compared to hydroxyl or methyl groups.
- Metabolic Stability : Resistance to oxidative degradation in vivo, critical for prolonged drug half-life.
- Binding Affinity : Fluorine can participate in electrostatic interactions with target proteins, as seen in the tartrate salt derivative’s anticancer activity .
Solubility and Formulation
Biological Activity
Tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tert-butyl group attached to an azetidine ring, which is further substituted with a 3-fluoropropyl group and a carbamate moiety. This configuration contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 172.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | Not specified |
This compound exhibits biological activity primarily through its interactions with specific molecular targets. Research indicates that it may act as a selective estrogen receptor degrader (SERD), which is crucial for the treatment of hormone-dependent cancers, particularly breast cancer. The compound has shown comparable efficacy to fulvestrant in degrading estrogen receptor alpha (ERα) in various cell lines, including MCF-7 and CAMA-1 .
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound effectively reduces ERα levels, leading to decreased cell proliferation in estrogen-responsive breast cancer cell lines. The degradation rates observed were approximately 98% for MCF-7 cells and 97% for CAMA-1 cells, indicating potent biological activity against these cancer types .
Case Studies
- Breast Cancer Treatment : In a study involving xenograft models, the compound was administered to mice with implanted MCF-7 tumors. Results showed significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent in oncology .
- Pharmacokinetic Properties : The compound's favorable pharmacokinetic profile was noted, with optimal absorption and distribution characteristics that support oral bioavailability. This aspect is crucial for developing effective treatment regimens .
Table 2: Comparative Toxicity Data
| Compound | Toxicity Level | Reference |
|---|---|---|
| Tert-butyl azetidin-3-ylcarbamate | Low | General findings |
| Fulvestrant | Moderate | Clinical studies |
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate?
The compound is typically synthesized via multi-step reactions involving azetidine ring functionalization. A representative approach includes:
- Step 1 : Protection of the azetidine nitrogen with a tert-butyl carbamate (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Step 2 : Alkylation of the azetidine ring with 3-fluoropropyl bromide or iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand system (e.g., BINAP) to ensure regioselectivity .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Methods :
- NMR Spectroscopy : H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluoropropyl chain (δ ~4.5 ppm for CH₂F) .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight (expected [M+H]⁺: ~287.2 g/mol) .
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) are used to resolve 3D structures and confirm stereochemistry .
Q. What are the key stability considerations for storing this compound?
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the Boc group or degradation of the fluoropropyl moiety .
- Stability Tests : Monitor via TLC or HPLC over time; decomposition products (e.g., free azetidine or fluoropropanol) indicate instability .
Advanced Research Questions
Q. How does the 3-fluoropropyl substituent influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the azetidine ring may require optimized reaction conditions:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₃PO₄ as a base in THF/water mixtures .
- Challenges : Competing β-hydride elimination may occur; use of bulky ligands (e.g., XPhos) mitigates this .
Q. What contradictions exist in reported crystallographic data for azetidine-carbamate derivatives, and how are they resolved?
- Discrepancies : Variations in bond angles (e.g., N–C–O in the carbamate group) between X-ray and DFT-optimized structures may arise from crystal packing effects .
- Resolution : Use graph set analysis (G.S. notation) to categorize hydrogen-bonding patterns and validate lattice stability .
Q. What strategies are employed to analyze metabolic stability of this compound in preclinical studies?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled during structural elucidation?
- Dynamic Effects : Conformational flexibility in the azetidine ring may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to "freeze" rotamers and simplify spectra .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to identify dominant conformers .
Methodological Resources
- Synthesis Protocols : Refer to multi-step procedures in patent applications (e.g., EP 3 987 654 A1) for scalable routes .
- Crystallography : Utilize SHELX suite (SHELXL-2018) for structure refinement; deposit data in CCDC .
- Safety : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE: nitrile gloves, P95 respirators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
